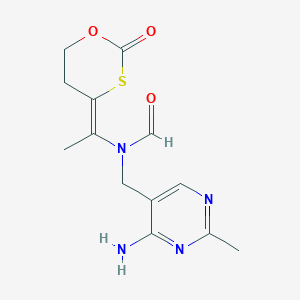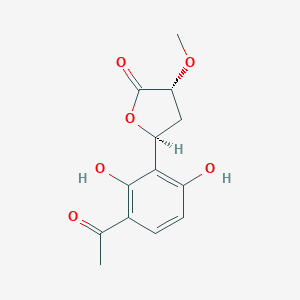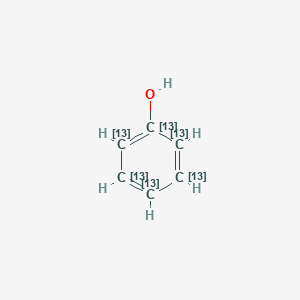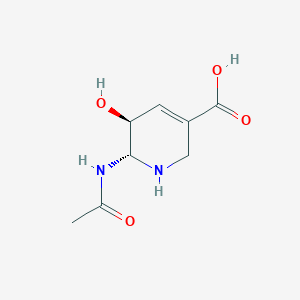
3,4-Didehydro-4-deoxysiastatin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Didehydro-4-deoxysiastatin B is a natural product that belongs to the family of depsipeptides. It is a potent inhibitor of histone deacetylase (HDAC) enzymes, which play a crucial role in regulating gene expression. The compound has gained attention in recent years due to its potential therapeutic applications in cancer treatment.
作用機序
The mechanism of action of 3,4-Didehydro-4-deoxysiastatin B involves the inhibition of 3,4-Didehydro-4-deoxysiastatin B enzymes. 3,4-Didehydro-4-deoxysiastatin Bs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which leads to the repression of gene transcription. By inhibiting 3,4-Didehydro-4-deoxysiastatin Bs, 3,4-Didehydro-4-deoxysiastatin B promotes the acetylation of histone proteins, which leads to the activation of tumor suppressor genes and the suppression of oncogenes. This, in turn, leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells.
生化学的および生理学的効果
The biochemical and physiological effects of 3,4-Didehydro-4-deoxysiastatin B have been extensively studied. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit tumor growth in animal models. Moreover, it has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. However, the compound has also been shown to have some toxic effects, such as cardiotoxicity, which limits its clinical application.
実験室実験の利点と制限
One of the main advantages of 3,4-Didehydro-4-deoxysiastatin B is its potent inhibitory activity against 3,4-Didehydro-4-deoxysiastatin B enzymes. This makes it a valuable tool for studying the role of 3,4-Didehydro-4-deoxysiastatin Bs in gene regulation and cancer development. Moreover, the compound has been shown to enhance the efficacy of chemotherapy drugs, making it a valuable candidate for combination therapy. However, the compound has some limitations, such as its low solubility, which makes it challenging to administer in vivo. Moreover, the compound has some toxic effects, which limit its clinical application.
将来の方向性
There are several future directions for the study of 3,4-Didehydro-4-deoxysiastatin B. One of the areas of research is the development of more efficient synthetic methods to produce the compound in large quantities. Moreover, the compound's toxicity profile needs to be further investigated to identify potential side effects and develop strategies to mitigate them. Another area of research is the identification of biomarkers that can predict the response to the compound, which will help to identify patients who are likely to benefit from treatment. Finally, the combination of 3,4-Didehydro-4-deoxysiastatin B with other targeted therapies is an area of research that holds promise for improving cancer treatment outcomes.
In conclusion, 3,4-Didehydro-4-deoxysiastatin B is a promising compound with potential therapeutic applications in cancer treatment. The compound's potent inhibitory activity against 3,4-Didehydro-4-deoxysiastatin B enzymes makes it a valuable tool for studying the role of 3,4-Didehydro-4-deoxysiastatin Bs in gene regulation and cancer development. However, the compound's toxicity profile needs to be further investigated to identify potential side effects and develop strategies to mitigate them. Overall, the future directions of research on 3,4-Didehydro-4-deoxysiastatin B hold promise for improving cancer treatment outcomes.
合成法
The synthesis of 3,4-Didehydro-4-deoxysiastatin B is a complex process that involves several steps. The compound is typically obtained through the isolation of natural sources, such as the marine sponge Phakellia fusca. However, the yield from natural sources is low, and the compound is challenging to obtain in large quantities. Therefore, several synthetic routes have been developed to produce the compound. One of the most efficient methods involves the use of a solid-phase peptide synthesis strategy, which allows for the production of sufficient quantities of the compound for research purposes.
科学的研究の応用
3,4-Didehydro-4-deoxysiastatin B has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It works by inducing cell cycle arrest and apoptosis in cancer cells, which leads to the suppression of tumor growth. Moreover, the compound has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
特性
CAS番号 |
142779-94-0 |
|---|---|
製品名 |
3,4-Didehydro-4-deoxysiastatin B |
分子式 |
C8H12N2O4 |
分子量 |
200.19 g/mol |
IUPAC名 |
(2R,3S)-2-acetamido-3-hydroxy-1,2,3,6-tetrahydropyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H12N2O4/c1-4(11)10-7-6(12)2-5(3-9-7)8(13)14/h2,6-7,9,12H,3H2,1H3,(H,10,11)(H,13,14)/t6-,7+/m0/s1 |
InChIキー |
FEWAMSIVMNWVLK-NKWVEPMBSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H](C=C(CN1)C(=O)O)O |
SMILES |
CC(=O)NC1C(C=C(CN1)C(=O)O)O |
正規SMILES |
CC(=O)NC1C(C=C(CN1)C(=O)O)O |
その他のCAS番号 |
142779-94-0 |
同義語 |
3,4-didehydro-4-deoxysiastatin B DHDO-siastatin B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



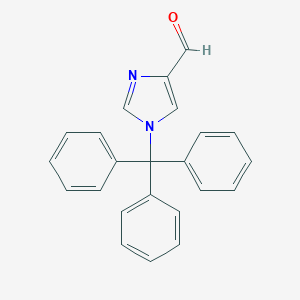
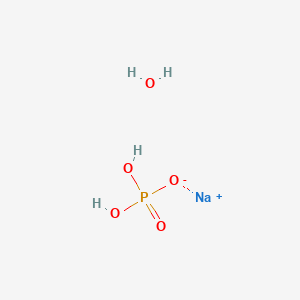
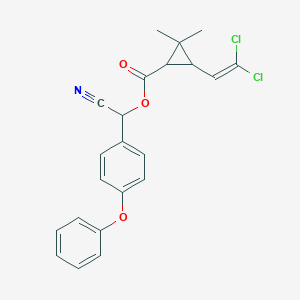
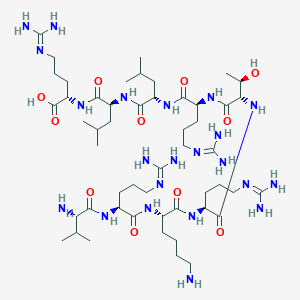
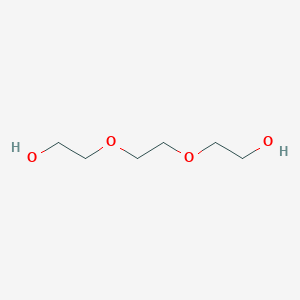
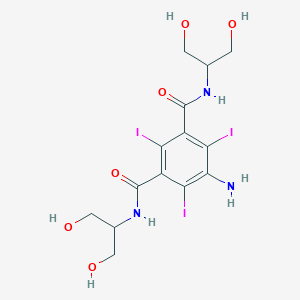
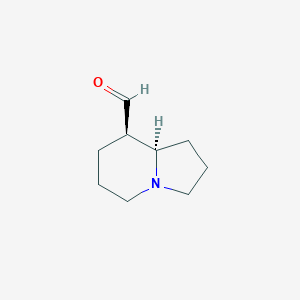
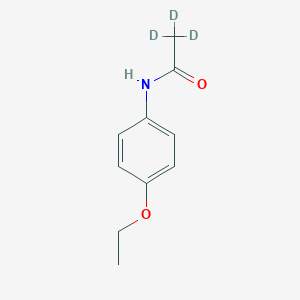
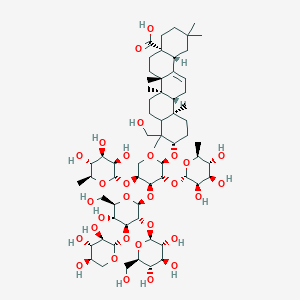
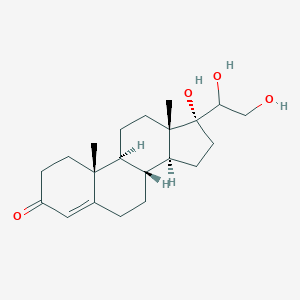
![5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate](/img/structure/B127438.png)
